An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Ala-OH
An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a pivotal amino acid derivative. Its principal application lies in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group facilitates the controlled and sequential assembly of amino acids into complex peptide chains.[1][2] This document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and workflows illustrating its primary applications.
Core Physicochemical and Identification Properties
Boc-L-Ala-OH is a white to off-white crystalline powder.[1][3][4] The Boc protecting group enhances its stability and reactivity, making it an essential building block for synthesizing a wide array of peptides and proteins.[1]
Table 1: Identification and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [5][6] |
| Synonyms | N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OH, N-Boc-L-alanine | [4][5] |
| CAS Number | 15761-38-3 | [1][3][7][8] |
| Molecular Formula | C₈H₁₅NO₄ | [1][3][9] |
| Molecular Weight | 189.21 g/mol | [8][9][10] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| InChI Key | QVHJQCGUWFKTSE-YFKPBYRVSA-N | [9][11] |
| SMILES | C--INVALID-LINK--C(O)=O | [9][11] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 78 - 85 °C | (lit.) | [1][3] |
| 79 - 83 °C | (lit.) | [9][11] | |
| 95 - 98 °C | [4] | ||
| 81 - 85 °C | |||
| Solubility | Moderate in water; Slightly soluble in ethanol, methanol, and acetone. | [4] | |
| Clearly soluble in DMF. | 1 mmole in 2 ml | [8] | |
| Soluble in DMSO (ultrasonic may be needed). | 100 mg/mL | [10] | |
| Optical Rotation [α]²⁰/D | -25 ± 1° | c = 2% in acetic acid | [9][11] |
| -25 ± 2° | c = 1 in acetic acid | [1] | |
| -24.0 to -27.0° | c = 2 in acetic acid | ||
| Purity (TLC/HPLC) | ≥99.0% (TLC) | [9][11] | |
| ≥99% (HPLC) | [1][3] |
Key Applications and Workflows
The primary significance of Boc-L-Ala-OH is its extensive use as a fundamental building block in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][12] The Boc group serves as a temporary protecting shield for the amino group, preventing unwanted side reactions during the formation of peptide bonds.[3] It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid coupling step.[3]
Workflow for Boc-L-Ala-OH Synthesis
The synthesis of Boc-L-Ala-OH is a standard procedure involving the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][4]
Caption: General workflow for the chemical synthesis of Boc-L-Ala-OH.
Workflow for Peptide Synthesis using Boc-L-Ala-OH
Boc-L-Ala-OH is a cornerstone of Boc solid-phase peptide synthesis (SPPS). The following diagram illustrates a single coupling cycle to incorporate an alanine residue into a growing peptide chain attached to a solid support resin.
Caption: A single cycle of Boc-SPPS for the incorporation of an Alanine residue.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of Boc-L-Ala-OH in research and development.
Protocol 1: Synthesis of Boc-L-Ala-OH
This protocol is a representative method for the synthesis of Boc-L-Ala-OH.[3][12][13]
-
Dissolution: Suspend L-alanine (e.g., 10.0 g, 112.24 mmol) in a mixture of water (56 mL) and tetrahydrofuran (THF, 56 mL) in a reaction vessel.[13] Cool the suspension in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide (NaOH) (e.g., 6.73 g, 168.36 mmol) with stirring until the L-alanine is fully dissolved and the pH is maintained between 8 and 9.[3][13]
-
Boc-Protection: Add di-tert-butyl dicarbonate (Boc)₂O (e.g., 31.85 g, 145.91 mmol) dropwise to the reaction mixture while maintaining the temperature and pH.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).[3][13]
-
Initial Work-up: Extract the mixture with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.[12]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-3 with a suitable acid (e.g., 4 M HCl).[12][13]
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[12][13]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12][13]
-
Purification (Optional): The product can be further purified by recrystallization, for example, from a hot ethyl acetate/hexane mixture.[12]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a representative method for assessing the purity of Boc-L-Ala-OH.[3][12]
-
System: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase, for example, CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm particles).[12]
-
Mobile Phase: An isocratic mixture, for instance, 90:10 (v/v) of 20 mM ammonium acetate (pH 6) and methanol.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Detection: UV at 230 nm.[12]
-
Injection Volume: 5 µL.[12]
-
Procedure: Dissolve a small, accurately weighed sample of Boc-L-Ala-OH in the mobile phase. Inject the solution onto the column and record the chromatogram. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Protocol 3: Spectroscopic Characterization
Spectroscopic methods are used to confirm the identity and structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. Key absorption bands include the C=O stretch of the Boc group (around 1745 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural confirmation.[3] For ¹H NMR in CDCl₃, characteristic signals include a singlet for the nine protons of the tert-butyl group (~1.4 ppm), a doublet for the three methyl protons of alanine (~1.4 ppm), a multiplet for the alpha-proton (~4.3 ppm), a signal for the NH proton (~5.2 ppm), and a broad singlet for the carboxylic acid proton (~9.9 ppm).[13][14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 4. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Boc-L-Alanin, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]
- 9. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
